molecular formula C12H7N3O2S B8655328 Benzothiazole, 5-nitro-2-(3-pyridinyl)- CAS No. 61352-26-9

Benzothiazole, 5-nitro-2-(3-pyridinyl)-

Cat. No.: B8655328
CAS No.: 61352-26-9
M. Wt: 257.27 g/mol
InChI Key: BARHFYGIQWEEDR-UHFFFAOYSA-N
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Description

Benzothiazole, 5-nitro-2-(3-pyridinyl)- is a heterocyclic compound that features a benzothiazole ring substituted with a nitro group at the 5-position and a pyridin-3-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 5-nitro-2-(3-pyridinyl)- typically involves the condensation of 2-aminothiophenol with 3-pyridinecarboxaldehyde, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product.

  • Condensation Reaction

      Reactants: 2-aminothiophenol and 3-pyridinecarboxaldehyde

      Catalyst: Acidic catalyst (e.g., hydrochloric acid)

      Conditions: Reflux in ethanol or another suitable solvent

  • Nitration Reaction

      Reactants: Intermediate product from the condensation reaction and nitric acid

      Conditions: Controlled temperature (0-5°C) to prevent over-nitration

Industrial Production Methods

Industrial production of Benzothiazole, 5-nitro-2-(3-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 5-nitro-2-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution

Major Products Formed

    Reduction: 5-Amino-2-(pyridin-3-yl)-1,3-benzothiazole

    Substitution: Various substituted benzothiazole derivatives depending on the substituents used

Scientific Research Applications

Benzothiazole, 5-nitro-2-(3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzothiazole, 5-nitro-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-1,3-benzothiazole: Lacks the nitro group, which may result in different biological activities.

    5-Nitro-2-(pyridin-2-yl)-1,3-benzothiazole: Similar structure but with the pyridinyl group at a different position, affecting its reactivity and properties.

    5-Nitro-2-(pyridin-4-yl)-1,3-benzothiazole: Another positional isomer with potentially different biological activities.

Uniqueness

Benzothiazole, 5-nitro-2-(3-pyridinyl)- is unique due to the specific positioning of the nitro and pyridinyl groups, which influence its chemical reactivity and biological properties. The combination of these functional groups contributes to its potential as a versatile compound in various applications.

Properties

CAS No.

61352-26-9

Molecular Formula

C12H7N3O2S

Molecular Weight

257.27 g/mol

IUPAC Name

5-nitro-2-pyridin-3-yl-1,3-benzothiazole

InChI

InChI=1S/C12H7N3O2S/c16-15(17)9-3-4-11-10(6-9)14-12(18-11)8-2-1-5-13-7-8/h1-7H

InChI Key

BARHFYGIQWEEDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-4-nitrobenzenethiol,17 g, 0.10 mole, and nicotinic acid, 18.7 g, 0.15 mole, are heated 2 hours at reflux in 250 cc of CHCl3 containing 100 g of PPE. The solution is concentrated in vacuo, and the residue slurried in H2O. The pH is adjusted to 11 with 50% NaOH solution. The precipitate is filtered, washed with H2O and dried in vacuo to yield 11.2 g of tan solid m.p. 196°-198°, 44% of theory.
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